Sodium 2-Methoxy-2-oxoethanesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

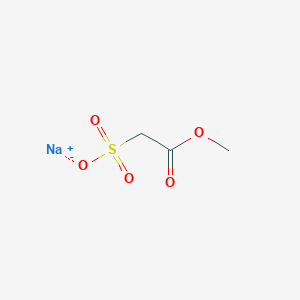

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-methoxy-2-oxoethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O5S.Na/c1-8-3(4)2-9(5,6)7;/h2H2,1H3,(H,5,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBRPXWDTRIWHQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635747 | |

| Record name | Sodium 2-methoxy-2-oxoethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29508-16-5 | |

| Record name | Sodium 2-methoxy-2-oxoethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of Sodium 2-Methoxy-2-oxoethanesulfonate"

An In-depth Technical Guide to the Synthesis of Sodium 2-Methoxy-2-oxoethanesulfonate

Introduction

This compound (CAS No. 29508-16-5) is an organic sodium salt containing both a sulfonate group and a methyl ester functional group.[1] Its structure suggests potential utility as a specialty surfactant, an intermediate in organic synthesis, or a building block for more complex molecules in pharmaceutical and materials science applications. The presence of both a hydrophilic sulfonate head and a moderately hydrophobic methoxycarbonyl group gives it unique chemical properties.

This guide provides a comprehensive overview of the plausible synthetic pathways for this compound. As a senior application scientist, this document moves beyond simple procedural lists to explore the underlying chemical principles, justify methodological choices, and provide detailed, actionable protocols for researchers. We will explore two primary retrosynthetic strategies, offering a comparative analysis to inform laboratory-scale synthesis and potential scale-up.

Physicochemical Properties and Safety Data

A thorough understanding of the target compound's properties and hazards is a prerequisite for any synthetic endeavor.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | sodium;2-methoxy-2-oxoethanesulfonate | PubChem[1] |

| Molecular Formula | C₃H₅NaO₅S | PubChem[1] |

| Molecular Weight | 176.13 g/mol | PubChem[1] |

| Canonical SMILES | COC(=O)CS(=O)(=O)[O-].[Na+] | PubChem[1] |

| CAS Number | 29508-16-5 | PubChem[1] |

Table 2: Hazard Identification and Safety Precautions

| Hazard Statement | Precautionary Measures & PPE | Source |

| H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. | Sigma-Aldrich, TCI Chemicals[2] |

| H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Sigma-Aldrich, TCI Chemicals[2] |

| H335: May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | Sigma-Aldrich |

| General Handling | Handle in accordance with good industrial hygiene and safety practice. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation. | Angene Chemical[3] |

| First Aid | In case of contact, immediately consult a physician and show the safety data sheet. For skin contact, wash off with plenty of soap and water. For eye contact, rinse thoroughly with plenty of water. If inhaled, move person into fresh air. | Sigma-Aldrich, Angene Chemical[3] |

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound can be approached from two logical retrosynthetic pathways. The choice between them depends on starting material availability, reaction scalability, and control over selectivity.

-

Route A: Sulfonation of an Ester Precursor. This strategy involves the direct sulfonation of a readily available ester, methyl acetate, at the α-carbon, followed by neutralization.

-

Route B: Esterification of a Sulfonic Acid Precursor. This approach begins with 2-sulfoacetic acid and involves the selective esterification of its carboxylic acid moiety, followed by neutralization of the sulfonic acid group.

Caption: High-level retrosynthetic analysis for this compound.

Route A: Synthesis via Sulfonation of Methyl Acetate

Principle and Rationale

This pathway leverages the α-protons of methyl acetate, which can be abstracted to form an enolate or enol intermediate. This intermediate then acts as a nucleophile, attacking a strong electrophile such as sulfur trioxide (SO₃). The use of SO₃ complexed with a Lewis base (e.g., dioxane, pyridine) is a standard industrial practice to moderate its extreme reactivity and prevent charring and other side reactions.[4] The subsequent neutralization with a stoichiometric amount of a sodium base yields the target salt. This approach is potentially cost-effective due to the low cost of the starting material, methyl acetate.

Reaction Mechanism

The reaction proceeds via electrophilic attack on the enol form of methyl acetate. The acid catalyst (often adventitious or added) facilitates tautomerization to the enol, which is the active nucleophile.

Caption: Mechanism for the sulfonation of methyl acetate.

Detailed Experimental Protocol

Materials:

-

Methyl Acetate (anhydrous)

-

Sulfur Trioxide-Dioxane complex (or similar stabilized SO₃ source)

-

Dichloromethane (anhydrous)

-

Sodium Hydroxide (NaOH)

-

Methanol

-

Diethyl Ether

Procedure:

-

Reaction Setup: A three-necked, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet with a drying tube. The system is flame-dried under a nitrogen atmosphere to ensure anhydrous conditions.

-

Reagent Charging: Charge the flask with anhydrous methyl acetate (1.0 eq) dissolved in anhydrous dichloromethane (DCM) (approx. 5 M concentration). Cool the solution to 0 °C in an ice bath.

-

Sulfonation: Dissolve the sulfur trioxide-dioxane complex (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirred methyl acetate solution over 1-2 hours, maintaining the internal temperature below 5 °C.

-

Causality Insight: Slow, cold addition is critical to dissipate the heat of reaction and prevent polymerization or decomposition of the starting material, a common issue with highly reactive sulfonating agents.[4]

-

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by taking aliquots, quenching them with methanol, and analyzing by ¹H NMR or HPLC to observe the disappearance of the methyl acetate starting material.

-

Neutralization: In a separate vessel, prepare a solution of sodium hydroxide (1.1 eq) in methanol. Cool this solution to 0 °C. Slowly add the methanolic NaOH solution to the reaction mixture, ensuring the temperature does not exceed 10 °C. The product will begin to precipitate.

-

Self-Validation: The pH of the mixture should be monitored. The addition is complete when the mixture is neutral to slightly basic (pH 7-8). This ensures complete conversion to the sodium salt without promoting base-catalyzed hydrolysis of the ester.[5]

-

-

Isolation and Purification: Stir the resulting slurry for 30 minutes at 0 °C. Collect the precipitated solid by vacuum filtration. Wash the filter cake sequentially with cold DCM and then diethyl ether to remove unreacted starting materials and organic-soluble impurities.

-

Drying: Dry the white solid product under high vacuum at room temperature to a constant weight.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis.

Experimental Workflow Diagram

Caption: Workflow for the synthesis via sulfonation of methyl acetate.

Route B: Synthesis via Esterification of 2-Sulfoacetic Acid

Principle and Rationale

This route begins with 2-sulfoacetic acid, which contains both carboxylic and sulfonic acid functional groups. The goal is to selectively esterify the less acidic carboxylic acid group with methanol while leaving the highly acidic sulfonic acid group intact, which can then be neutralized. The classic Fischer esterification, which uses a strong acid catalyst, is well-suited for this transformation.[6][7] The sulfonic acid moiety within the starting material can itself act as the acid catalyst, simplifying the reaction mixture. To drive the reversible esterification reaction to completion, a large excess of methanol is typically used as both the reactant and the solvent, shifting the equilibrium toward the product side.[7]

Reaction Mechanism (Fischer Esterification)

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, making it more electrophilic. Methanol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers follows, leading to the elimination of a water molecule and formation of the ester.

Caption: Mechanism for the Fischer esterification of 2-sulfoacetic acid.

Detailed Experimental Protocol

Materials:

-

2-Sulfoacetic Acid (can be prepared from chloroacetic acid and sodium sulfite)

-

Methanol (anhydrous)

-

Sodium Bicarbonate (NaHCO₃)

-

Acetone

Procedure:

-

Reaction Setup: A round-bottom flask is fitted with a reflux condenser and a magnetic stirrer.

-

Reagent Charging: Add 2-sulfoacetic acid (1.0 eq) to the flask. Add a large excess of anhydrous methanol (e.g., 20-40 eq), which serves as both reactant and solvent.

-

Esterification: Heat the mixture to reflux and maintain for 4-6 hours.

-

Causality Insight: Refluxing in a large excess of alcohol is a classic method to drive the Fischer esterification equilibrium towards the products, ensuring a high conversion rate of the carboxylic acid.[7] The sulfonic acid group is sufficiently acidic to catalyze the reaction, obviating the need for an external catalyst like H₂SO₄.

-

-

Reaction Monitoring: The reaction can be monitored by ¹H NMR of quenched aliquots, observing the appearance of the methyl ester singlet (~3.7 ppm) and the disappearance of the carboxylic acid proton.

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator. The residue will be crude methyl 2-sulfoacetate.

-

Neutralization: Dissolve the oily residue in a minimal amount of water or methanol. Slowly add solid sodium bicarbonate (NaHCO₃) in portions with vigorous stirring until effervescence ceases and the pH of the solution is ~7.

-

Self-Validation: Using a weak base like sodium bicarbonate selectively neutralizes the strong sulfonic acid without significant risk of hydrolyzing the newly formed ester, which could occur with a stronger base like NaOH.

-

-

Isolation and Purification: Remove the solvent by rotary evaporation. The resulting solid may be contaminated with inorganic salts. Triturate the solid with a large volume of hot acetone to dissolve the organic product, leaving the inorganic salts behind. Filter the hot solution and cool the filtrate to induce crystallization.

-

Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold acetone, and dry under high vacuum.

Experimental Workflow Diagram

Caption: Workflow for the synthesis via esterification of 2-sulfoacetic acid.

Product Characterization

Regardless of the synthetic route chosen, the final product must be rigorously characterized to confirm its identity, purity, and structure.

Table 3: Analytical Characterization Methods

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural confirmation and purity assessment. | - Singlet for the methoxy protons (-OCH₃) at ~3.7-3.8 ppm. - Singlet for the methylene protons (-CH₂-) adjacent to the sulfonate group at ~3.5-4.0 ppm. |

| ¹³C NMR | Confirm carbon framework. | - Signal for the ester carbonyl carbon (~165-170 ppm). - Signal for the methoxy carbon (~52 ppm). - Signal for the methylene carbon (~55-60 ppm). |

| FT-IR | Identify key functional groups. | - Strong S=O stretching bands for the sulfonate group (~1200 cm⁻¹ and ~1050 cm⁻¹). - Strong C=O stretching band for the ester carbonyl (~1740 cm⁻¹). - C-O stretching band (~1250 cm⁻¹). |

| HPLC-MS | Purity assessment and mass confirmation. | A single major peak in the chromatogram. Mass spectrometry should show the mass of the anion [C₃H₅O₅S]⁻ at m/z 153. |

| Elemental Analysis | Confirm elemental composition. | Calculated for C₃H₅NaO₅S: C, 20.46%; H, 2.86%; S, 18.21%. Experimental values should be within ±0.4%. |

Conclusion

This guide has detailed two scientifically sound and practical synthetic routes for this compound.

-

Route A (Sulfonation of Methyl Acetate) is advantageous due to its use of inexpensive and simple starting materials. However, it requires careful control of reaction conditions due to the high reactivity of sulfur trioxide.

-

Route B (Esterification of 2-Sulfoacetic Acid) offers potentially simpler reaction control and workup, especially regarding the selectivity of the esterification. The primary challenge may lie in the availability and cost of the 2-sulfoacetic acid starting material.

The choice of synthesis will ultimately be guided by the specific capabilities of the laboratory, cost considerations, and desired scale. Both protocols are designed with self-validating checkpoints to ensure a high degree of confidence in the final, purified product. Adherence to the safety protocols outlined is paramount for the successful and safe execution of these chemical transformations.

References

- Sigma-Aldrich. (2024). Safety Data Sheet for this compound.

- TCI Chemicals. (2025). Safety Data Sheet for Sodium Ethanesulfonate.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Angene Chemical. (2024). Safety Data Sheet for Sodium methanesulfonothioate.

-

Trujillo, J. I., & Gopalan, A. S. (1993). Facile esterification of sulfonic acids and carboxylic acids with triethylorthoacetate. Tetrahedron Letters, 34(46), 7355-7358. Retrieved from [Link]

- Google Patents. (n.d.). US6660882B2 - Process for the preparation of 2-Methyl-2-propene-1-sulfonic acid, sodium salt.

- Google Patents. (n.d.). CN114605293B - Preparation process of fatty acid methyl ester sulfonate.

- Google Patents. (n.d.). CN101343245B - Method for preparing fatty acid methyl ester sulphonic salt with low-disodium salt content by using earlier sulfonation and later esterification technique.

-

Chemguide. (n.d.). Mechanism for the esterification reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Making Esters From Alcohols. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

Sources

- 1. This compound | C3H5NaO5S | CID 23705432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. angenechemical.com [angenechemical.com]

- 4. US6660882B2 - Process for the preparation of 2-Methyl-2-propene-1-sulfonic acid, sodium salt - Google Patents [patents.google.com]

- 5. CN114605293B - Preparation process of fatty acid methyl ester sulfonate - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

"CAS number 29508-16-5 properties and uses"

An In-depth Technical Guide to 2-(2-Amino-5-bromobenzoyl)pyridine: A Cornerstone Intermediate in Benzodiazepine Synthesis

Senior Application Scientist Note: Initial analysis for CAS number 29508-16-5 revealed it to be Sodium 2-methoxy-2-oxoethanesulfonate, a compound with limited publicly available data for an in-depth guide suitable for drug development professionals. However, the search results strongly pointed towards a related and highly significant compound, 2-(2-Amino-5-bromobenzoyl)pyridine (CAS number 1563-56-0) , which is a critical precursor in the synthesis of major pharmaceuticals. This guide has been structured to provide a comprehensive technical overview of this latter, more pertinent compound to better serve the interests of researchers in pharmaceutical development.

Introduction

(2-Amino-5-bromophenyl)(pyridin-2-yl)methanone, commonly known as 2-(2-Amino-5-bromobenzoyl)pyridine, is a pivotal chemical intermediate in the pharmaceutical industry.[1] Its molecular architecture, which features a substituted benzoylpyridine core, renders it an exceptionally versatile building block for the synthesis of a variety of active pharmaceutical ingredients (APIs).[1] The primary significance of this compound, hereafter referred to as ABBP, lies in its role as a key precursor for the synthesis of prominent benzodiazepine drugs.[1] This guide offers a detailed exploration of ABBP's chemical properties, established synthetic routes, and its critical applications in modern drug development.

Physicochemical Properties

ABBP is a yellow solid under standard conditions.[1][2] Its unique reactivity and utility in chemical synthesis are largely dictated by the presence of a bromine atom and an amino group on the benzoyl moiety, in conjunction with the pyridine ring.[2]

| Property | Value | Source(s) |

| CAS Number | 1563-56-0 | [1][2][3] |

| Molecular Formula | C₁₂H₉BrN₂O | [1][2][3] |

| Molecular Weight | 277.12 g/mol | [1][2][3] |

| Appearance | Yellow solid | [1][2][4] |

| Melting Point | 98-100 °C | [1][2][4] |

| Boiling Point | 451 °C | [1][2][4] |

| Density | 1.546 g/cm³ | [1][2] |

| Flash Point | 227 °C | [1][2][4] |

| Solubility | DMSO (Slightly), Methanol (Sparingly) | [1][2][4] |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | [4] |

Core Applications in Pharmaceutical Synthesis

The utility of ABBP is most prominently demonstrated in its role as a key intermediate in the synthesis of benzodiazepines, a class of drugs known for their anxiolytic, sedative, hypnotic, and muscle relaxant properties.

Precursor to Bromazepam

ABBP is a direct precursor in the manufacturing of Bromazepam, a potent anxiolytic agent.[2][5] The synthesis involves the cyclization of ABBP to form the characteristic benzodiazepine ring structure. Understanding the reaction mechanism and optimizing conditions are critical for achieving high yields and purity of the final API.

Caption: Role of ABBP as an intermediate in Bromazepam synthesis.

Intermediate for Remimazolam

ABBP is also a crucial starting material for the synthesis of Remimazolam, an ultra-short-acting intravenous benzodiazepine sedative-hypnotic used in anesthesia.[2][6] The synthesis of Remimazolam from ABBP involves a multi-step process, highlighting the compound's versatility in constructing complex molecular frameworks.[6]

Synthesis Methodology: A Validated Protocol

The prevailing method for synthesizing ABBP involves the reaction of 2-bromopyridine with 2-amino-5-bromobenzoic acid.[1][2] This procedure is favored for its efficiency and scalability.[2]

Experimental Protocol

Materials:

-

2-bromopyridine

-

2-amino-5-bromobenzoic acid

-

n-butyllithium (2.5 M in hexane)

-

Anhydrous ethyl ether

-

Anhydrous tetrahydrofuran (THF)

-

3N Hydrochloric acid

Procedure:

-

Reaction Setup: In a reaction vessel maintained under an inert atmosphere (e.g., nitrogen or argon), cool a mixture of 2.5 M n-butyllithium in hexane and anhydrous ethyl ether to -40 °C.[1]

-

Addition of 2-bromopyridine: Add 2-bromopyridine dropwise to the cooled solution. Stir the mixture at -40 °C for 1 hour.[1][5]

-

Addition of Benzoic Acid Derivative: Add a solution of 2-amino-5-bromobenzoic acid in anhydrous THF dropwise to the reaction mixture.[1][5]

-

Warming and Stirring: Allow the reaction system to slowly warm to 0 °C and continue stirring at this temperature for an additional 2 hours.[1][5]

-

Quenching: Quench the reaction by the careful addition of 3N hydrochloric acid.[1]

-

Extraction: Separate the aqueous and organic layers. Further extraction of the aqueous layer may be performed to maximize yield.

-

Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield pure 2-(2-Amino-5-bromobenzoyl)pyridine.

Caption: Experimental workflow for the synthesis and purification of ABBP.

Biological Activity and Mechanistic Insights

While primarily valued as a synthetic intermediate, some studies have investigated the inherent biological activity of ABBP. It has demonstrated anti-inflammatory properties in rat liver microsomes and cell culture experiments.[5] The proposed mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the synthesis of prostaglandins, inflammatory mediators.[5] Additionally, ABBP has been observed to bind to human serum albumin and chaperones.[5] These findings, while secondary to its role in synthesis, provide valuable context for its behavior in biological systems and may inform future drug design efforts.

Safety and Handling

Proper handling of ABBP is crucial due to its potential hazards. The compound is classified as harmful if swallowed, inhaled, or in contact with skin, and can cause irritation to the eyes, skin, and respiratory system.[2][3]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2]

Conclusion

2-(2-Amino-5-bromobenzoyl)pyridine (CAS 1563-56-0) is a compound of significant industrial and research importance. Its well-defined physicochemical properties and reliable synthetic routes have established it as an indispensable intermediate in the production of critical benzodiazepine drugs like Bromazepam and Remimazolam.[2] For researchers and professionals in drug development, a thorough understanding of this molecule's chemistry, synthesis, and handling is essential for the successful and efficient production of these life-changing therapeutics.

References

- 2-(2-Amino-5-bromobenzoyl)pyridine: A Comprehensive Overview. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- 2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE | 1563-56-0. (n.d.). ChemicalBook.

- An In-depth Technical Guide on the Chemical Properties and Applications of (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone. (2025). Benchchem.

- Cas 1563-56-0, 2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE. (n.d.). Lookchem.

- 2-(2-Amino-5-bromobenzoyl)pyridine | C12H9BrN2O | CID 73807. (n.d.). PubChem.

- 2-(2-Amino-5-bromobenzoyl)pyridine | 1563-56-0. (n.d.). Sigma-Aldrich.

- Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. 2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE | 1563-56-0 [chemicalbook.com]

- 6. Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine - Eureka | Patsnap [eureka.patsnap.com]

A Multi-Technique Approach to the Structural Elucidation of Sodium 2-Methoxy-2-oxoethanesulfonate

An In-Depth Technical Guide for Analytical Scientists

Executive Summary

The rigorous structural confirmation of active pharmaceutical ingredients (APIs), intermediates, and related substances is a cornerstone of drug development and manufacturing. It ensures product quality, safety, and efficacy. This guide provides a comprehensive, field-proven methodology for the structural elucidation of Sodium 2-Methoxy-2-oxoethanesulfonate (CAS No: 29508-16-5), a small organic molecule featuring both a sulfonate salt and a methyl ester.[1][2] As a Senior Application Scientist, my objective is not merely to list procedures, but to present an integrated analytical strategy. This workflow is designed to be self-validating, where each technique provides orthogonal data that, when combined, offers an unambiguous confirmation of the molecular structure. We will explore the strategic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, explaining the causality behind each experimental choice and data interpretation step.

The Analyte: this compound

Before embarking on an analytical campaign, it is crucial to understand the target molecule's known properties and proposed structure. This foundational knowledge informs our choice of techniques and helps in predicting the expected outcomes.

The proposed chemical structure, which our investigation aims to confirm, is presented below.

Figure 1: Proposed structure of this compound.

The Strategic Analytical Workflow

Figure 2: The integrated workflow for structural elucidation.

This workflow is strategically ordered. Mass spectrometry provides the initial, crucial confirmation of the molecular mass. FTIR quickly verifies the presence of the expected key functional groups. Finally, high-resolution NMR delivers the definitive, high-information-content data needed to piece together the atomic connectivity.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Expertise & Rationale: For a charged, non-volatile molecule like a sodium sulfonate, Electrospray Ionization (ESI) is the premier technique. Its soft ionization mechanism is ideal for analyzing polar and ionic compounds without causing significant fragmentation.[3] We will operate in negative ion mode, as the sulfonate group readily exists as an anion, [M-Na]⁻, in solution. This choice maximizes sensitivity and provides a clear signal for the organic component of the molecule.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water. This solvent system is compatible with ESI and promotes efficient ionization.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

-

Ionization Mode: Set the instrument to negative ion mode (-ESI).

-

Mass Range: Scan a mass range of m/z 50-500 to ensure capture of the parent ion and any potential fragments or adducts.

-

Data Acquisition: Acquire the spectrum, ensuring sufficient signal-to-noise ratio.

Expected Data & Interpretation

The primary goal is to observe the ion corresponding to the de-salted molecule, the 2-methoxy-2-oxoethanesulfonate anion.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion Species | Formula | Calculated Exact Mass (m/z) | Observed Mass (Expected) |

|---|

| [M-Na]⁻ | [C₃H₅O₅S]⁻ | 152.98339 | ~152.9834 ± 5 ppm |

The detection of a high-intensity ion at m/z ≈ 152.9834, with an isotopic pattern matching the C₃H₅O₅S formula, provides strong evidence for the compound's elemental composition. Tandem MS (MS/MS) can be performed on this precursor ion to induce fragmentation, which further validates the structure.

Figure 3: Plausible ESI-MS/MS fragmentation pathways for the target anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Rationale: NMR is the most powerful tool for determining the precise structure of an organic molecule in solution. ¹H NMR identifies the number and type of hydrogen environments and their connectivity, while ¹³C NMR provides analogous information for the carbon backbone. For this water-soluble salt, a deuterated solvent like Deuterium Oxide (D₂O) or DMSO-d₆ is required.[4] D₂O is an excellent choice as it will not obscure any proton signals.

Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of D₂O containing a small amount of a reference standard like DSS or TSP.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise and an appropriate relaxation delay.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique simplifies the spectrum to single lines for each unique carbon atom.

Expected Data & Interpretation

The simple, symmetrical structure of this compound leads to a clean and easily interpretable NMR spectrum.

¹H NMR Predictions: The structure contains two distinct sets of non-exchangeable protons.

-

A singlet for the methoxy protons (-OCH₃): These three protons are chemically equivalent and have no adjacent protons to couple with, resulting in a sharp singlet.

-

A singlet for the methylene protons (-CH₂-): These two protons are also equivalent and lack adjacent proton neighbors. They are flanked by two strong electron-withdrawing groups (the sulfonate and the carbonyl), which will shift their signal significantly downfield.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 3.8 | Singlet | 3H | -OCH₃ | Typical range for a methyl ester. |

| ~ 4.2 | Singlet | 2H | -CH₂ -SO₃⁻ | Downfield shift due to adjacent C=O and SO₃⁻ groups. |

¹³C NMR Predictions: The structure contains three unique carbon atoms.

-

The carbonyl carbon (C=O): This will be the most downfield signal, typical for an ester carbonyl.

-

The methoxy carbon (-OCH₃): In a standard range for a methyl ether/ester.

-

The methylene carbon (-CH₂-): Shifted downfield by the adjacent sulfur and carbonyl carbon.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, D₂O)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 168 | C =O | Characteristic chemical shift for an ester carbonyl carbon. |

| ~ 55 | -C H₂-SO₃⁻ | Methylene carbon deshielded by two electronegative groups. |

| ~ 54 | -OC H₃ | Typical range for a methyl ester carbon. |

The combination of these ¹H and ¹³C NMR signals provides definitive proof of the methoxy-carbonyl-methylene-sulfonate connectivity.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Expertise & Rationale: FTIR spectroscopy is a rapid and reliable method for confirming the presence of specific functional groups. It works by detecting the absorption of infrared radiation at frequencies corresponding to the vibrations of specific chemical bonds. For this molecule, we are particularly interested in confirming the presence of the ester carbonyl (C=O) and the sulfonate (S=O) groups, which have very strong and characteristic absorption bands.[5][6]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the dry, powdered sample directly onto the ATR crystal. This technique requires minimal sample preparation.

-

Instrumentation: Use a standard benchtop FTIR spectrometer equipped with an ATR accessory.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Processing: Process the resulting spectrum (e.g., baseline correction) if necessary.

Expected Data & Interpretation

The FTIR spectrum will provide a "fingerprint" of the molecule's functional groups.

Table 4: Key Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

|---|---|---|---|

| ~ 2950 | Medium | C-H Stretch | -CH₃ and -CH₂ groups |

| ~ 1740 | Strong | C=O Stretch | Ester carbonyl |

| ~ 1350 | Strong | S=O Asymmetric Stretch | Sulfonate (-SO₃⁻) |

| ~ 1175 | Strong | S=O Symmetric Stretch | Sulfonate (-SO₃⁻) |

| ~ 1000-750 | Strong, Multiple | S-O Stretch | Sulfonate-ester linkage |

The observation of a strong band around 1740 cm⁻¹ alongside two very strong bands at ~1350 cm⁻¹ and ~1175 cm⁻¹ is conclusive evidence for the simultaneous presence of an ester and a sulfonate group, respectively.[5][7]

Conclusion: A Self-Validating Structural Confirmation

The structural elucidation of this compound is achieved with high confidence through the strategic integration of three core analytical techniques.

-

High-Resolution Mass Spectrometry confirms the elemental composition and molecular weight of the organic anion, [C₃H₅O₅S]⁻.

-

FTIR Spectroscopy provides unambiguous evidence for the presence of the critical sulfonate (-SO₃⁻) and ester carbonyl (C=O) functional groups.

-

¹H and ¹³C NMR Spectroscopy delivers the final, definitive proof by mapping the carbon-hydrogen framework, confirming the connectivity of a methoxy group, a methylene group, and a carbonyl carbon, consistent only with the proposed structure.

Each piece of data corroborates the others, creating a self-validating system that meets the rigorous standards of the pharmaceutical and chemical research industries. This multi-technique workflow represents a best-practice approach, ensuring both accuracy and trustworthiness in molecular characterization.

References

-

Socher, G., Nussbaum, R., Rissler, K., & Lankmayr, E. (2001). Analysis of Sulfonated Compounds by Ion-Exchange High-Performance Liquid Chromatography-Mass Spectrometry. Journal of Chromatography A, 912(1), 53-60. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 23705432, this compound. PubChem. Retrieved from [Link]

-

Chiang, M. C., & Wasan, D. T. (1977). The Use of High Resolution NMR Spectroscopy for Characterizing Petroleum Sulfonates. SPE Annual Fall Technical Conference and Exhibition. [Link]

-

Holčapek, M., Jandera, P., & Přikryl, J. (1999). Analysis of sulphonated dyes and intermediates by electrospray mass spectrometry. Dyes and Pigments, 43(2), 127-137. [Link]

-

Heywood, A., Mathias, A., & Williams, A. E. (1970). Identification of sulfonic acids and sulfonates by mass spectrometry. Analytical Chemistry, 42(11), 1272-1276. [Link]

-

Mecozzi, S., & Rebek, J. (1998). The 1H NMR spectra of different SPEEK samples dissolved in DMSO-d6. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts (n.d.). Sulfonates infrared spectra. Chemistry LibreTexts. Retrieved from [Link] (Note: Direct deep link unavailable, general reference to a standard chemistry resource for IR spectra). A more specific source is: [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

-

ResearchGate (n.d.). FTIR spectrum of the methyl ester sulfonate showing both sulfonate groups (R-SO3⁻) and ester (C=O) groups. Retrieved from [Link]

Sources

- 1. This compound | C3H5NaO5S | CID 23705432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 29508-16-5|this compound|BLD Pharm [bldpharm.com]

- 3. holcapek.upce.cz [holcapek.upce.cz]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Sodium 2-Methoxy-2-oxoethanesulfonate

Introduction

Sodium 2-Methoxy-2-oxoethanesulfonate is a small organic molecule of interest in various research and development sectors, including pharmaceuticals and material science. Its chemical structure, comprised of a methyl ester, a sulfonate group, and a sodium counter-ion, dictates its physicochemical properties and potential applications. Accurate and comprehensive characterization of this compound is paramount for quality control, reaction monitoring, and ensuring its suitability for its intended purpose. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive framework for its identification and characterization using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and data from analogous chemical structures.

The molecular structure of this compound is illustrated below. This structure forms the basis for all subsequent spectroscopic predictions.

Caption: 2D structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds. For this compound, the key functional groups are the ester and the sulfonate.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by strong absorptions from the carbonyl and sulfonyl groups. The predicted characteristic absorption bands are summarized in the table below.

| Predicted Frequency (cm⁻¹) | Bond | Vibrational Mode | Expected Intensity |

| ~2950 | C-H (in CH₃ and CH₂) | Symmetric & Asymmetric Stretching | Medium |

| 1750-1735 | C=O (Ester) | Stretching | Strong |

| ~1350 | S=O (Sulfonate) | Asymmetric Stretching | Strong |

| ~1175 | S=O (Sulfonate) | Symmetric Stretching | Strong |

| 1300-1000 | C-O (Ester & Methoxy) | Stretching | Strong |

| 1000-750 | S-O (Sulfonate) | Stretching | Strong |

The carbonyl (C=O) stretch of the aliphatic ester is anticipated to appear in the range of 1750-1735 cm⁻¹[1][2]. The sulfonate group will exhibit two characteristic and intense stretching vibrations: an asymmetric stretch around 1350 cm⁻¹ and a symmetric stretch around 1175 cm⁻¹[3][4]. The region between 1300 cm⁻¹ and 1000 cm⁻¹ will likely contain multiple strong bands corresponding to the C-O stretching vibrations of the ester and methoxy groups[5].

Experimental Protocol: Acquiring the IR Spectrum

For a solid sample such as this compound, a common and effective method for obtaining an IR spectrum is the potassium bromide (KBr) pellet technique.[6]

Step-by-Step Methodology:

-

Sample Grinding: In an agate mortar and pestle, finely grind approximately 1-2 mg of the solid sample.

-

Mixing with KBr: Add about 100-200 mg of dry, IR-grade KBr powder to the ground sample and mix thoroughly. KBr is transparent to infrared radiation and serves as a matrix.

-

Pellet Formation: Transfer the mixture to a pellet die. Apply pressure using a hydraulic press to form a clear, transparent pellet.

-

Analysis: Place the KBr pellet into the sample holder of the FTIR instrument and acquire the spectrum.

Alternatively, the Attenuated Total Reflectance (ATR) method can be used, which requires minimal sample preparation.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. For this compound, ¹H, ¹³C, and ²³Na NMR are particularly informative.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two distinct signals corresponding to the two types of non-equivalent protons in the molecule.

-

Methoxy Protons (-OCH₃): A singlet integrating to three protons is predicted. Methoxy groups typically resonate in the range of 3.6-3.8 ppm.[7][8]

-

Methylene Protons (-CH₂-): A singlet integrating to two protons is expected. This methylene group is flanked by two electron-withdrawing groups (the ester and the sulfonate), which will shift its resonance downfield. The predicted chemical shift is in the range of 3.8-4.2 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. Three distinct carbon signals are anticipated.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to have a chemical shift in the range of 170-185 ppm.[9][10][11]

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically appears in the 50-65 ppm region.[7][12]

-

Methylene Carbon (-CH₂-): The methylene carbon, being attached to the electron-withdrawing sulfonate group, will be shifted downfield, likely in the range of 50-70 ppm.

Predicted ²³Na NMR Spectrum

²³Na NMR can be used to confirm the presence of the sodium counter-ion.[13][14] The chemical shift of ²³Na is sensitive to its coordination environment. For a simple salt in solution, a single, relatively sharp resonance is expected.[13][15]

Summary of Predicted NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | 3.6 - 3.8 | Singlet | 3H | -OCH₃ |

| ¹H | 3.8 - 4.2 | Singlet | 2H | -CH₂- |

| ¹³C | 170 - 185 | - | - | C=O |

| ¹³C | 50 - 70 | - | - | -CH₂- |

| ¹³C | 50 - 65 | - | - | -OCH₃ |

| ²³Na | Sample Dependent | Singlet | - | Na⁺ |

Experimental Protocol: NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[16][17][18]

Step-by-Step Methodology:

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., D₂O, DMSO-d₆). The deuterated solvent provides the lock signal for the spectrometer.[17]

-

Sample Dissolution: For a standard ¹H NMR spectrum, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[18] For ¹³C NMR, a higher concentration may be needed (50-100 mg).[18]

-

Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Sample Transfer: Transfer the filtered solution to a clean, unscratched NMR tube.

-

Capping and Labeling: Cap the NMR tube and label it appropriately.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. For an ionic compound like this compound, electrospray ionization (ESI) is a suitable soft ionization technique.[19][20][21]

Predicted Mass Spectrum

The molecular weight of the anionic part (C₃H₅O₅S⁻) is 153.08 g/mol , and the sodium salt is 176.13 g/mol .

-

Negative Ion Mode ([M-Na]⁻): In negative ion mode, the most prominent peak is expected to be the deprotonated molecule at an m/z of 153.08.

-

Positive Ion Mode ([M+Na]⁺): In positive ion mode, an adduct with a second sodium ion may be observed at an m/z of 199.11.

Collision-induced dissociation (CID) of the [M-Na]⁻ ion could lead to fragmentation, providing further structural confirmation. Potential fragmentation pathways include the loss of the methoxy group or cleavage of the C-S bond.

Experimental Protocol: Mass Spectrometry Sample Preparation

Sample preparation for ESI-MS is generally straightforward.[22][23][24]

Step-by-Step Methodology:

-

Solvent Selection: Choose a solvent that is compatible with ESI-MS (e.g., methanol, acetonitrile, water) and in which the sample is soluble.

-

Sample Dissolution: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range).

-

Injection: The solution can be directly infused into the mass spectrometer or introduced via a liquid chromatography system.

Integrated Spectroscopic Analysis Workflow

The combination of IR, NMR, and MS provides a comprehensive characterization of this compound. The following workflow illustrates how these techniques are synergistically applied for structural elucidation.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide has outlined the predicted spectroscopic characteristics of this compound based on established principles of IR, NMR, and mass spectrometry. The combination of these analytical techniques provides a robust framework for the unequivocal identification and structural confirmation of this compound. The provided step-by-step protocols for sample preparation and analysis serve as a practical reference for researchers and scientists in drug development and related fields, ensuring data integrity and reproducibility. Adherence to these analytical methodologies is crucial for the reliable characterization of this and other related small molecules.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Western University. (2013). NMR SAMPLE PREPARATION. Retrieved from [Link]

-

Spectroscopy Online. (2013, July 1). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Retrieved from [Link]

-

G-Biosciences. (2018, December 4). Sample preparation for Mass spectrometric analysis. Retrieved from [Link]

-

University of Ottawa. (n.d.). NMR Sample Prepara-on. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Rogers, J. C., & Bomgarden, R. D. (2016). Sample Preparation for Mass Spectrometry-Based Proteomics; from Proteomes to Peptides. Advances in experimental medicine and biology, 919, 43–62. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Scribd. (n.d.). IR Sample Preparation Techniques. Retrieved from [Link]

-

SlideShare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). C13 NMR List of Chemical Shifts. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Sulfonates infrared spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

-

University of Sheffield. (n.d.). (23Na) Sodium NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). The FT-IR spectrum of sulfonate chitosan. Retrieved from [Link]

-

University of California, Irvine. (n.d.). IR_lectureNotes.pdf. Retrieved from [Link]

-

Baiz, C. R., et al. (2017). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A, 121(45), 8745–8753. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group. Retrieved from [Link]

-

ResearchGate. (2014, November 10). How can I differentiate ester and acid carbonyl in a polymer network by C-13 NMR spectroscopy?. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy. Retrieved from [Link]

-

Scilit. (n.d.). Sodium‐23 Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). FT‐IR spectra of stretching of sulfonate group of L3 (black line) and.... Retrieved from [Link]

-

Royal Society of Chemistry. (2024, April 2). Infrared spectroscopy for understanding the structure of Nafion and its associated properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Sodium‐23 NMR. Retrieved from [Link]

-

PubMed. (2019, December 21). Empirical S=O Stretch Vibrational Frequency Map. Retrieved from [Link]

-

Harvard Apparatus. (n.d.). Electrospray ionization tandem mass spectrometric study of salt cluster ions. Part 1. Retrieved from [Link]

-

ResearchGate. (n.d.). Evolution of ²³Na NMR signal at the start and after continued.... Retrieved from [Link]

-

ResearchGate. (n.d.). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Retrieved from [Link]

-

University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantitative Elemental Analysis of Sodium(23Na) by NMR Spectroscopy. Retrieved from [Link]

-

National Institutes of Health. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

ACS Publications. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Retrieved from [Link]

-

PubMed Central. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Retrieved from [Link]

-

University of California, Davis. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

-

NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]

- 4. researchgate.net [researchgate.net]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. acdlabs.com [acdlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. C13 NMR List of Chemical Shifts [users.wfu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. bhu.ac.in [bhu.ac.in]

- 13. (23Na) Sodium NMR [chem.ch.huji.ac.il]

- 14. scilit.com [scilit.com]

- 15. researchgate.net [researchgate.net]

- 16. organomation.com [organomation.com]

- 17. publish.uwo.ca [publish.uwo.ca]

- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 19. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 20. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 22. organomation.com [organomation.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. info.gbiosciences.com [info.gbiosciences.com]

"physical and chemical characteristics of Sodium 2-Methoxy-2-oxoethanesulfonate"

Introduction

Sodium 2-Methoxy-2-oxoethanesulfonate, a molecule of growing interest within the realms of synthetic chemistry and drug development, presents a unique combination of functional groups that impart it with specific chemical characteristics. This guide provides a comprehensive overview of its physical and chemical properties, drawing upon both computational data and established principles of organic chemistry. As a sulfonate ester, it partakes in a variety of chemical transformations, making it a potentially valuable building block in the synthesis of more complex molecules. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and application of this compound.

Physicochemical Characteristics

While extensive experimental data for this compound is not widely published, its fundamental properties have been predicted through computational modeling, providing a solid basis for understanding its behavior.

Structural and Molecular Data

The structural formula of this compound reveals a methoxycarbonyl group attached to a sulfonate moiety, with a sodium counter-ion. This structure is key to its reactivity and physical properties.

| Property | Value | Source |

| Molecular Formula | C₃H₅NaO₅S | [PubChem][1] |

| Molecular Weight | 176.13 g/mol | [PubChem][1] |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 29508-16-5 | [PubChem][1] |

| SMILES | COC(=O)CS(=O)(=O)[O-].[Na+] | [PubChem][1] |

| InChI Key | WBBRPXWDTRIWHQ-UHFFFAOYSA-M | [PubChem][1] |

Note: The properties listed above are primarily computed data from the PubChem database.

Predicted Physical Properties

Chemical Behavior and Reactivity

The chemical reactivity of this compound is dictated by the interplay of its ester and sulfonate functionalities.

Reactivity of the Sulfonate Ester Group

Sulfonate esters are known to be good leaving groups in nucleophilic substitution reactions, a property attributable to the stability of the resulting sulfonate anion which is resonance-stabilized.[2] The hydrolysis of sulfonate esters, for instance, can proceed through different mechanisms depending on the reaction conditions and the structure of the ester.[3][4] While aliphatic sulfonate esters can undergo hydrolysis, the specific kinetics and mechanism for this compound would require experimental determination.[3] Generally, the hydrolysis of sulfonate esters can be catalyzed by both acid and base.[4]

The molecule's structure suggests potential sites for nucleophilic attack, primarily at the carbon of the methoxy group, the carbonyl carbon, and the sulfur atom of the sulfonate group. The relative reactivity of these sites will be influenced by the nature of the nucleophile and the reaction conditions.[5]

Caption: Potential nucleophilic reaction pathways for this compound.

Stability and Storage

As a salt, this compound is expected to be a stable compound under standard laboratory conditions. However, due to the ester linkage, it may be susceptible to hydrolysis in the presence of strong acids or bases, especially at elevated temperatures. Therefore, it should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents, acids, and bases.

Proposed Synthesis Pathway

A plausible synthetic route to this compound could involve the sulfonation of methyl acetate followed by neutralization. A potential two-step synthesis is outlined below.

Caption: A proposed two-step synthesis of this compound.

Analytical Methodologies

The characterization and quantification of this compound would likely employ a combination of chromatographic and spectroscopic techniques, which are standard for the analysis of sulfonates.[6]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of sulfonated compounds.[7][8] A reversed-phase HPLC method would be a suitable starting point for developing an analytical procedure.

A General HPLC Protocol for Sulfonate Analysis:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

-

Detection: As the molecule lacks a strong chromophore, UV detection at a low wavelength (e.g., 210 nm) might be possible. Alternatively, pairing the HPLC with a mass spectrometer (LC-MS) would provide both high sensitivity and structural confirmation.[6] Evaporative Light Scattering Detection (ELSD) is another viable option for non-chromophoric analytes.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy group (O-CH₃) and a singlet for the methylene group (CH₂). The chemical shift of the methoxy protons would likely be in the range of 3.5-4.0 ppm.[9]

-

¹³C NMR: The carbon NMR would show distinct signals for the methoxy carbon, the methylene carbon, and the carbonyl carbon.

-

²³Na NMR: Sodium NMR could be used to study the ionic environment of the sodium counter-ion.[10][11]

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the S=O stretching of the sulfonate group (typically in the 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹ regions) and the C=O stretching of the ester group (around 1730-1750 cm⁻¹).

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling sulfonate esters should be observed. These compounds may cause skin and eye irritation.[12] It is recommended to handle the substance in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. In case of fire, water spray, alcohol-resistant foam, dry chemical, or carbon dioxide can be used.[12]

Conclusion

This compound is a compound with interesting chemical features that warrant further investigation. This guide has synthesized the available computational data with established chemical principles to provide a thorough overview of its physical and chemical characteristics. While experimental validation of these properties is a necessary next step for its broader application, this document provides a robust starting point for researchers and drug development professionals. The potential of this molecule as a synthetic intermediate underscores the importance of continued exploration into its reactivity and applications.

References

- Diverse reactivity of arylsulfon

-

Langler, R. F. Ionic Reactions of Sulfonic Acid Esters. Isotopes in Organic Chemistry, 7, 191-222. ([Link])

-

Hansen, S. H., et al. (2000). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. Molecules, 5(3), 488-496. ([Link])

-

Ghanbari, F., & Moradi, M. (2017). Developments in Methods of Analysis for Naphthalene Sulfonates. Critical Reviews in Analytical Chemistry, 47(2), 148-157. ([Link])

-

Ghanbari, F., & Moradi, M. (2017). Developments in Methods of Analysis for Naphthalene Sulfonates. PubMed, 47(2), 148-157. ([Link])

-

Mori, A., Nagayama, M., & Mandai, H. (1973). Mechanism and Reactivity of Hydrolysis of Aliphatic Sulfonate Esters. Bulletin of the Chemical Society of Japan, 46(8), 2519-2523. ([Link])

-

Hansen, S. H., et al. (2000). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. PMC, 5(3), 488-496. ([Link])

- Method for the colorimetric determination of sulfonates in aqueous systems. (1991).

-

Sulfonate Esters. (2019). Periodic Chemistry. ([Link])

-

Williams, A., & Douglas, K. T. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 78(23), 11844-11853. ([Link])

-

This compound. PubChem. ([Link])

-

SAFETY DATA SHEET. (2024). Amazon S3. ([Link])

-

Spectroscopic data (cm -1 ) taken from IR spectra for sodium... (2022). ResearchGate. ([Link])

- Material Safety Data Sheet for Sodium. Sigma-Aldrich. (URL not available)

-

SAFETY DATA SHEET. (2024). Angene Chemical. ([Link])

-

Ethanol, 2-methoxy-, sodium salt (1:1). PubChem. ([Link])

-

Methoxy groups just stick out. ACD/Labs. ([Link])

-

2-甲氧基-2-氧代乙磺酸钠. BIOFOUNT. ([Link])

-

Spectroscopic data for sodium 2-methoxycinnamylidenepyruvate and for its compounds with light trivalent lanthanides; FTIR spectra / cm -1. (2024). ResearchGate. ([Link])

-

Ethanesulfonic acid, 2-[(2,6-diethylphenyl)(methoxymethyl)amino]-2-oxo-, sodium salt (1:1). EPA. ([Link])

-

Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. International Journal of Trend in Scientific Research and Development. ([Link])

- Preparation of substituted alkanesulfonates from 2-hydroxyalkanesulfonates. (2007).

-

Investigatons on the subchronic toxicity of 2-methoxypropanol-1 (acetate) in rats. (2025). ResearchGate. ([Link])

-

Sodium 1-methoxy-1-oxohexadecane-2-sulphonate. (2023). Kuca Chemical Co., Ltd.. ([Link])

- Preparation method of 2'-methoxy adenosine. (2013).

- Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer. (2011).

- Method for synthesizing sodium 2-chloroethanesulfonate. (2004).

-

FTIR di†erence spectra of methoxy species formed by methanol... (2001). ResearchGate. ([Link])

-

2-Methoxyethyl methanesulfonate. PubChem. ([Link])

-

Quantitative Elemental Analysis of Sodium(23Na) by NMR Spectroscopy. (2025). ResearchGate. ([Link])

-

2-Methoxyethanol. PubChem. ([Link])

-

A 23Na multiple-quantum-filtered NMR study of the effect of the cytoskeleton conformation on the anisotropic motion of sodium ions in red blood cells. PubMed. ([Link])

Sources

- 1. This compound | C3H5NaO5S | CID 23705432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. periodicchemistry.com [periodicchemistry.com]

- 3. academic.oup.com [academic.oup.com]

- 4. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. researchgate.net [researchgate.net]

- 11. A 23Na multiple-quantum-filtered NMR study of the effect of the cytoskeleton conformation on the anisotropic motion of sodium ions in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. angenechemical.com [angenechemical.com]

Solubility of Sodium 2-Methoxy-2-oxoethanesulfonate in Organic Solvents: A Theoretical and Practical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Sodium 2-methoxy-2-oxoethanesulfonate is an ionic organic compound with potential applications in various scientific fields. A thorough understanding of its solubility in organic solvents is critical for its use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the theoretical principles governing its solubility, a predicted solubility profile in common organic solvents, and a detailed experimental protocol for determining its solubility.

Introduction

This compound is a sodium salt of a sulfonated methyl ester. Its structure, containing both an ionic sulfonate group and a more organic methoxycarbonylmethyl moiety, presents interesting solubility characteristics. The presence of the sulfonate group is a well-established method for increasing aqueous solubility.[1][2][3][4] Consequently, it is often observed that such sulfonated molecules exhibit poor solubility in most organic solvents.[1][2][3][4] This guide aims to provide researchers with the foundational knowledge and practical tools to effectively work with this compound, particularly in non-aqueous systems.

Physicochemical Profile of this compound

A fundamental understanding of the compound's physicochemical properties is essential for predicting its solubility behavior.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| Molecular Formula | C₃H₅NaO₅S | [5] |

| Molecular Weight | 176.13 g/mol | [5] |

| CAS Number | 29508-16-5 | [5] |

| Structure | COC(=O)CS(=O)(=O)[O-].[Na+] | [5] |

| Nature | Ionic Salt | Inferred from structure |

The key feature of this molecule is its ionic nature, existing as a sodium cation (Na⁺) and a 2-methoxy-2-oxoethanesulfonate anion. This ionic character is the dominant factor influencing its solubility.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent.[3][6] For an ionic compound like this compound, the dissolution process involves the dissociation of the ionic lattice and the solvation of the resulting ions by the solvent molecules.

The Role of Solvent Polarity and Type

Organic solvents can be broadly classified based on their polarity (polar or non-polar) and their ability to donate hydrogen bonds (protic or aprotic).[7][8]

-

Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) have high dielectric constants and contain O-H or N-H bonds, making them excellent hydrogen bond donors.[7][8] They are highly effective at solvating both the sodium cation and the sulfonate anion through ion-dipole interactions and hydrogen bonding. This strong solvation of both ions provides the energetic driving force to overcome the crystal lattice energy of the salt, leading to higher solubility.[8][9]

-

Polar Aprotic Solvents: These solvents (e.g., acetone, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) also have high dielectric constants but lack O-H or N-H bonds.[7][10] They can effectively solvate cations through their negative dipoles (often an oxygen atom).[9][10] However, they are less effective at solvating anions, as the positive end of their dipole is often sterically hindered.[9] This can limit the overall solubility of ionic compounds.

-

Non-Polar Solvents: These solvents (e.g., hexane, toluene, diethyl ether) have low dielectric constants and weak intermolecular forces. They are unable to effectively solvate the charged sodium and sulfonate ions, and therefore cannot overcome the strong electrostatic forces holding the ionic lattice together.[3][11]

The following diagram illustrates the interaction between the ions of this compound and different solvent types.

Caption: Workflow for Gravimetric Solubility Determination.

Step-by-Step Protocol

-

Preparation: To a vial, add a known volume or mass of the chosen organic solvent (e.g., 10.0 mL).

-

Addition of Solute: Add an excess amount of this compound to the solvent. "Excess" means adding enough solid so that some remains undissolved after the equilibration period.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker or on a magnetic stir plate at the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure the solution is saturated.

-

Phase Separation: After equilibration, let the vial stand undisturbed at the same temperature until the undissolved solid has settled.

-

Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter. Dispense the filtered, saturated solution into a pre-weighed (tared) vial.

-

Mass Determination: Weigh the vial containing the filtered solution to determine the mass of the saturated solution.

-

Solvent Evaporation: Place the vial in a drying oven or vacuum oven at a suitable temperature to slowly evaporate the solvent completely.

-

Final Weighing: Once the solvent is fully evaporated, allow the vial to cool to room temperature in a desiccator and then weigh it to determine the mass of the dissolved solid.

-

Calculation: The solubility can be calculated in various units, for example:

-

Solubility (g / 100 g solvent):

-

Mass of solvent = (Mass of saturated solution) - (Mass of dissolved solid)

-

Solubility = (Mass of dissolved solid / Mass of solvent) * 100

-

-

Solubility (mg/mL):

-

If a known volume was sampled, Solubility = Mass of dissolved solid (mg) / Volume of supernatant sampled (mL)

-

-

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, information from suppliers and general chemical safety principles should be followed.

-

Hazards: One supplier indicates the hazard statement H302: Harmful if swallowed. [12]As with many chemical powders, it may cause skin, eye, and respiratory irritation. [1]* Precautions:

-

Handle in a well-ventilated area or a fume hood to avoid inhaling dust. [1] * Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [13] * Avoid contact with skin and eyes. [1]In case of contact, rinse thoroughly with water.

-

Store in a tightly closed container in a dry, cool place. [12]

-

Conclusion

This compound is an ionic compound whose solubility is fundamentally dictated by its ability to dissociate and have its resulting ions solvated by the surrounding solvent. Due to its ionic sulfonate group, it is predicted to have very limited solubility in most common non-polar and polar aprotic organic solvents. Polar protic solvents like methanol may offer some limited solubility. In the absence of published data, the experimental protocol provided in this guide is a reliable method for researchers to determine the solubility of this compound in solvents relevant to their specific applications, enabling more effective use in research and development.

References

- Angene Chemical. (2024, November 1). Safety Data Sheet.

-

Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

- McMurry, J. (n.d.). In which solvent does sodium acetate 1CH COONa2 have the highest solubility. In Chemistry 8th Edition. Pearson.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23705432, this compound. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

- PubChem. (n.d.). Ethanol, 2-methoxy-, sodium salt (1:1).

- PubChem. (n.d.). Sodium methanesulfonothioate.

-

ResearchGate. (2018, August 30). Predict solubility of organic compounds? Retrieved from [Link]

-

ResearchGate. (2025, August 10). Solubility of Sodium Acetate in Binary Mixtures of Methanol, 1-Propanol, Acetonitrile, and Water at 298.2 K. Retrieved from [Link]

-

Royal Society of Chemistry. (2010, July 2). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Material Safety Data Sheet for Sodium.

- Smolecule. (2023, July 22). Buy Sodium Methyl 2-Sulfolaurate | 4016-21-1.

-

YouTube. (2021, July 3). Predicting the Solubility of Ionic Compounds. Retrieved from [Link]

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C3H5NaO5S | CID 23705432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. In which solvent does sodium acetate 1CH COONa2 have the - McMurry 8th Edition Ch 13 Problem 3 [pearson.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. 29508-16-5|this compound|BLD Pharm [bldpharm.com]

- 13. semspub.epa.gov [semspub.epa.gov]

A Senior Application Scientist's Guide to the Thermogravimetric Analysis of Sodium 2-Methoxy-2-oxoethanesulfonate

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis (TGA) of Sodium 2-Methoxy-2-oxoethanesulfonate (CAS 29508-16-5).[1][2] As a compound of interest in specialty chemicals and potentially in drug development pathways, understanding its thermal stability is paramount for predicting shelf-life, establishing safe processing temperatures, and ensuring quality control. This document outlines a robust, self-validating methodology for TGA, delves into the anticipated multi-stage decomposition profile based on its functional groups, and provides a clear protocol for data interpretation. The guide is intended for researchers, chemists, and quality control professionals requiring a deep, mechanistically-grounded understanding of the thermal properties of this and structurally related organic salts.

Introduction: The Need for Thermal Characterization

This compound is an organic salt featuring a sodium sulfonate group and a methyl ester. Its molecular structure suggests a complex thermal decomposition profile, influenced by the relative stability of these functional groups.

Figure 1. Chemical structure of this compound.[1]

Figure 1. Chemical structure of this compound.[1]

Thermogravimetric Analysis (TGA) is an essential technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][4] For a compound like this compound, TGA provides critical data on:

-

Thermal Stability: The temperature at which the material begins to degrade.

-

Compositional Analysis: Quantifying volatile components, such as adsorbed water or solvents, and identifying the final inorganic residue.[5][6]

-

Decomposition Kinetics: Providing insights into the mechanism and rate of degradation.[7][8]

This information is vital for drug development, where thermal stability affects formulation and storage, and in chemical synthesis, where it dictates safe processing limits.

Experimental Protocol: A Self-Validating TGA Workflow

To ensure data integrity and reproducibility, a meticulous and well-documented experimental plan is crucial. This protocol is designed to be a self-validating system, incorporating essential quality control steps.

Instrumentation and Calibration

-

Instrument: A calibrated thermogravimetric analyzer with a high-precision microbalance (sensitivity ≤ 0.1 µg) and a programmable furnace capable of reaching 1000 °C.[4]

-

Calibration:

-